Cas no 947-91-1 (Diphenylacetaldehyde (>80%))

Benzaldehyde is an organic compound with molecular formula c14h12o< Br>
Diphenylacetaldehyde (>80%) structure
Diphenylacetaldehyde (>80%) structure
Diphenylacetaldehyde (>80%)
947-91-1
C14H12O
196.244483947754
MFCD00006972
94229
13696

Diphenylacetaldehyde (>80%) Properties

Names and Identifiers

    • 2,2-Diphenylacetaldehyde
    • Acetaldehyde, 2,2-diphenyl-
    • Diphenylacetaldehyde
    • Acetaldehyde, diphenyl-
    • Diphenylketen
    • DIPHENYL-ACETALDEHYDE
    • alpha-Phenylbenzeneacetaldehyde
    • Benzeneacetaldehyde, .alpha.-phenyl-
    • HLLGFGBLKOIZOM-UHFFFAOYSA-N
    • Diphenylethanal
    • Diphenyl-acetaldehyd
    • diphenylacetoaldehyde
    • WLN: VHYR&R
    • 2,2-diphenyl-acetaldehyde
    • Diphenylacetaldehyde, 97%
    • 2-Phenyl-benzeneacetaldehyde
    • DT
    • Acetaldehyde, diphenyl- (6CI, 7CI, 8CI)
    • α-Phenylbenzeneacetaldehyde (ACI)
    • 2,2-Bisphenyl acetaldehyde
    • 2,2-Diphenylethanal
    • NSC 21645
    • α,α-Diphenylacetaldehyde
    • AKOS001043900
    • Diphenylacetaldehyde (>80%)
    • DTXSID80241575
    • NSC21645
    • SY051214
    • J-640468
    • MFCD00006972
    • UNII-GMF2B8R7DD
    • BRN 1424292
    • Benzeneacetaldehyde, alpha-phenyl-
    • J-800292
    • 4-07-00-01400 (Beilstein Handbook Reference)
    • DS-14725
    • Z56899117
    • NSC-21645
    • EN300-17215
    • CHEMBL4460620
    • GMF2B8R7DD
    • EINECS 213-433-7
    • DIPHENYLACETALDEHYDE
    • SCHEMBL193931
    • D2492
    • DPAA cpd
    • 947-91-1
    • DTXCID10164066
    • AI3-20753
    • NS00040419
    • N-[(4-Aminophenyl)carbamothioyl]-4-(2-methyl-2-propanyl)benzamide
    • BENZENEACETALDEHYDE, ?-PHENYL-
    • +Expand
    • MFCD00006972
    • HLLGFGBLKOIZOM-UHFFFAOYSA-N
    • 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
    • O=CC(C1C=CC=CC=1)C1C=CC=CC=1
    • 1424292

Computed Properties

  • 196.08900
  • 0
  • 1
  • 3
  • 196.089
  • 15
  • 170
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • 2
  • 0
  • 17.1

Experimental Properties

  • 3.01740
  • 17.07000
  • n20/D 1.589(lit.)
  • 175°C/14mmHg(lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Not determined
  • Not determined
  • 1.106 g/mL at 25 °C(lit.)

Diphenylacetaldehyde (>80%) Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003Q5Z-1g
2,2-Diphenylacetaldehyde
947-91-1 95%
1g
$12.00 2024-04-19
A2B Chem LLC
AB73079-1g
Diphenylacetaldehyde
947-91-1 95%
1g
$11.00 2024-07-18
Aaron
AR003QEB-250mg
2,2-Diphenylacetaldehyde
947-91-1 97%
250mg
$8.00 2024-05-20
abcr
AB142729-1 g
Diphenylacetaldehyde
947-91-1
1g
€78.00 2023-06-24
Apollo Scientific
OR59843-1g
Diphenylacetaldehyde
947-91-1 95%
1g
£45.00 2023-08-31
AstaTech
60568-1/G
DIPHENYL-ACETALDEHYDE
947-91-1 95%
1g
$46 2023-09-16
Enamine
EN300-17215-0.05g
2,2-diphenylacetaldehyde
947-91-1 90%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D915441-25g
Diphenylacetaldehyde
947-91-1 95%
25g
$300 2022-09-07
Fluorochem
065336-1g
Diphenylacetaldehyde
947-91-1 95%
1g
£19.00 2022-03-01
TRC
D486970-250mg
Diphenylacetaldehyde (>80%)
947-91-1
250mg
$ 173.00 2023-09-07

Diphenylacetaldehyde (>80%) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Zinc Solvents: Acetonitrile
1.2 Reagents: Styrene
Reference
Zinc-promoted reactions. Part 11. Ionic reactions and single electron transfers in the Zn/TMSCI reduction of benzaldehyde
Di Vona, Maria Luisa; Rosnati, Vittorio, Main Group Metal Chemistry, 1999, 22(2), 89-94

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  3H-Oxazirino[3,2-a]isoquinolinium, 4,8b-dihydro-2-methyl-, tetrafluoroborate(1-)…
Reference
Oxygen transfer to ethylenic double bonds from an oxaziridinium salt
Hanquet, G.; Lusinchi, X.; Milliet, P., Tetrahedron Letters, 1988, 29(32), 3941-4

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  5 min, rt
Reference
Carbocations as Lewis Acid Catalysts: Reactivity and Scope
Bah, Juho; Naidu, Veluru Ramesh; Teske, Johannes; Franzen, Johan, Advanced Synthesis & Catalysis, 2015, 357(1), 148-158

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthesis of aldehydes and ketones from asymm.-disubstituted ethylene glycols and their ethers
Stoermer, R., Berichte der Deutschen Chemischen Gesellschaft, 1906, 39, 2288-2306

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ;  45 min, rt
Reference
Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones
Procopio, Antonio; Dalpozzo, Renato; De Nino, Antonio; Nardi, Monica; Sindona, Giovanni; et al, Synlett, 2004, (14), 2633-2635

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ;  23 °C; 24 h, 100 °C
Reference
An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides
Humbert, Nicolas; Vyas, Devendra J.; Besnard, Celine; Mazet, Clement, Chemical Communications (Cambridge, 2014, 50(73), 10592-10595

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Diethylzinc Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 10 min, 0 °C
Reference
CF3CO2ZnEt-mediated highly regioselective rearrangement of bromohydrins to aldehydes
Wang, Zhihui; Li, Meiyi; Zhang, Wenqin; Jia, Jiangnan; Wang, Fei; et al, Tetrahedron Letters, 2011, 52(45), 5968-5971

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate
Cha, Jin Soon; Park, Jae Hyung; Moon, Suk Joung, Bulletin of the Korean Chemical Society, 2001, 22(10), 1089-1092

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Aluminum, methyl[[2,2′-sulfonylbis[6-bromo-4-(1,1-dimethylethyl)phenolato-κO]](2… Solvents: Dichloromethane
Reference
Synthesis and properties of new types of sulfoxide- or sulfone-bridged Lewis acids
Ohba, Yoshihiro; Ito, Kazuaki; Nagasawa, Tomomi; Sakurai, Shinya, Journal of Heterocyclic Chemistry, 2000, 37(5), 1071-1076

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: (T-4)-Bromohydro[1,1′-thiobis[methane]](1,1,2-trimethylpropyl)boron Solvents: Dichloromethane
Reference
Facile reduction of saturated and unsaturated carboxylic acids and their salts to aldehydes by thexylbromoborane-dimethyl sulfide
Cha, Jin Soon; Kim, Jin Euog; Lee, Kwang Woo, Journal of Organic Chemistry, 1987, 52(22), 5030-2

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  40 min, rt
Reference
Copper(II)-catalyzed formation of 1,3-dioxolanes from oxiranes
Lee, Seung-Han; Lee, Jae-Chul; Li, Ming-Xing; Kim, Nam-Sun, Bulletin of the Korean Chemical Society, 2005, 26(2), 221-222

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Gold trichloride ,  Silver hexafluoroantimonate Solvents: 1,4-Dioxane ;  5 min, rt
Reference
AuCl3/AgSbF6-catalyzed rapid epoxide to carbonyl rearrangement
Gudla, Vanajakshi; Balamurugan, Rengarajan, Tetrahedron Letters, 2012, 53(39), 5243-5247

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  5 min, rt
Reference
Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes
Rao, Chinthu Joginarayana; Sudheer, Mokhamatam; Battula, Venkateswara Rao, ChemistrySelect, 2022, 7(9),

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d ,  Water ;  18 h, 60 °C
Reference
Efficient epoxide isomerization within a self-assembled hexameric organic capsule
Caneva, Thomas; Sperni, Laura; Strukul, Giorgio; Scarso, Alessandro, RSC Advances, 2016, 6(87), 83505-83509

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ,  Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
Exceptionally facile conversion of carboxylic acid salts to aldehydes by reductive oxidation with borane and pyridinium chlorochromate
Cha, Jin Soon; Park, Jae Hyung; Lee, Dae Yon, Bulletin of the Korean Chemical Society, 2001, 22(3), 325-326

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Iron(1+), dicarbonyl(η5-2,4-cyclopentadien-1-yl)(tetrahydrofuran)-, tetrafluorob… Solvents: Dichloromethane
Reference
Iron Lewis acid catalyzed reactions of phenyldiazomethane with aromatic aldehydes
Mahmood, Syed J.; Saha, Anjan K.; Hossain, M. Mahmun, Tetrahedron, 1998, 54, 349-358

Synthetic Circuit 17

Reaction Conditions
Reference
Application of microwave heating techniques for dry organic reactions
Ben Alloum, Abdelkrim; Labiad, Bouchta; Villemin, Didier, Journal of the Chemical Society, 1989, (7), 386-7

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
Reference
Exceptionally facile reduction of carboxylic acid salts to aldehydes by 9-borabicyclo[3.3.1]nonane
Cha, Jin Soon; Oh, Se Yeon; Lee, Kwang Woo; Yoon, Mal Sook; Lee, Jae Cheol; et al, Heterocycles, 1988, 27(7), 1595-8

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Aluminum, (5′-bromo[1,1′:3′,1′′-terphenyl]-2′-olato)dimethyl- Solvents: Dichloromethane
Reference
A convenient procedure for rearrangement of epoxides by use of dimethylaluminum catalysts
Nagahara, Shigeru; Maruoka, Keiji; Yamamoto, Hisashi, Nippon Kagaku Kaishi, 1993, (7), 893-6

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
Reference
One-pot conversion of carboxylic acids to aldehydes through treatment of acyloxy-9-borabicyclo[3.3.1]nonanes with lithium 9-boratabicyclo[3.3.1]nonane
Cha, Jin Soon; Kim, Jin Euog; Oh, Se Yeon; Kim, Jong Dae, Tetrahedron Letters, 1987, 28(39), 4575-8

Diphenylacetaldehyde (>80%) Raw materials

Diphenylacetaldehyde (>80%) Preparation Products

Diphenylacetaldehyde (>80%) Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:947-91-1)
SUN YAO
18064098002
1248580055@qq.com

Diphenylacetaldehyde (>80%) Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:947-91-1)Diphenylacetaldehyde (>80%)
A24644
99%
100g
363.0